molecular formula C14H13Cl B6155816 (2-chloro-1-phenylethyl)benzene CAS No. 5216-46-6

(2-chloro-1-phenylethyl)benzene

Cat. No.: B6155816
CAS No.: 5216-46-6
M. Wt: 216.7
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Description

(2-chloro-1-phenylethyl)benzene is an organic compound with the molecular formula C14H13Cl and a molecular weight of 216.706 g/mol . This chemical features a chloroethyl chain bonded to a phenyl group, which is in turn attached to a second benzene ring. Compounds with similar halogenated phenethyl structures are of significant interest in medicinal chemistry research, particularly in the development of central nervous system (CNS) active agents . The structural motif of a lipophilic aromatic system combined with a halogen substituent is often explored in the design and synthesis of novel pharmacologically active molecules. Research into non-nitrogen-containing heterocyclic and aliphatic compounds is a growing field aimed at discovering new therapeutic agents with optimized pharmacokinetic profiles and reduced side effects . This reagent serves as a valuable synthetic intermediate or building block for researchers working in areas such as organic synthesis, medicinal chemistry, and drug discovery. It is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions in a laboratory setting.

Properties

CAS No.

5216-46-6

Molecular Formula

C14H13Cl

Molecular Weight

216.7

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Chloro 1,2 Diphenylethane

Direct Halogenation Approaches

Direct halogenation methods provide a straightforward route to introduce a chlorine atom into the ethylbenzene (B125841) backbone. These approaches can be broadly categorized into the halogenation of 1,2-diphenylethane (B90400) derivatives and addition reactions to stilbene (B7821643) and related olefins.

Halogenation of 1,2-Diphenylethane Derivatives

The direct chlorination of 1,2-diphenylethane can lead to the formation of (2-chloro-1-phenylethyl)benzene. This reaction typically requires the presence of a catalyst to facilitate the substitution of a hydrogen atom with chlorine on the ethyl chain. The reaction conditions, including the choice of chlorinating agent and catalyst, are crucial in directing the regioselectivity of the halogenation to the desired benzylic position.

Addition Reactions to Stilbene and Related Olefins

An alternative strategy involves the addition of hydrogen chloride (HCl) across the double bond of stilbene (1,2-diphenylethene). This electrophilic addition reaction proceeds via a carbocation intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, where the chloride ion attacks the more substituted carbon atom, leading to the formation of this compound. Various synthetic methods have been developed for the preparation of stilbene and its derivatives, which can then serve as precursors for this reaction. fu-berlin.denih.gov

Friedel-Crafts Alkylation and Related Routes

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, offers a powerful tool for the synthesis of this compound. libretexts.org This can be achieved by reacting an aromatic substrate with a suitable halogenated precursor.

Reactions Involving Aromatic Substrates and Halogenated Precursors

The classical Friedel-Crafts alkylation involves the reaction of an aromatic compound, such as benzene (B151609), with an alkyl halide in the presence of a Lewis acid catalyst. libretexts.orgbyjus.comorgoreview.com For the synthesis of this compound, this would entail the reaction of benzene with a dichlorinated ethylbenzene derivative. The Lewis acid, commonly aluminum chloride (AlCl₃), facilitates the formation of a carbocation electrophile, which then attacks the benzene ring. libretexts.orglibretexts.org However, a significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to a mixture of products. masterorganicchemistry.comyoutube.com

A study investigated the AlCl₃·CH₃NO₂-catalyzed phenethylation of benzene with 2-phenylethyl-1,1-d₂ and 2-(p-chlorophenyl)-ethyl-1,1-d₂ chlorides. kyoto-u.ac.jp This research highlighted the occurrence of 1,2-aryl migration in the unreacted chlorides, indicating the complexity of the reaction mechanism. kyoto-u.ac.jp

Catalytic Systems and Reagent Optimization in Friedel-Crafts Synthesis

Optimization of the catalytic system is crucial for achieving high yields and selectivity in Friedel-Crafts reactions. Various Lewis acids, such as FeCl₃, SbCl₅, TiCl₄, and SnCl₄, have been explored as catalysts. orgoreview.combeilstein-journals.org The choice of solvent and reaction temperature also plays a significant role in the outcome of the reaction. For instance, using a large excess of benzene can help to minimize polyalkylation, a common side reaction where multiple alkyl groups are introduced onto the aromatic ring. libretexts.org

Recent advancements have focused on developing more robust and environmentally friendly catalytic systems. For example, iron(III) chloride hexahydrate in tunable aryl alkyl ionic liquids has been shown to be an effective catalyst for Friedel-Crafts acylation, a related reaction. beilstein-journals.org While this specific system was demonstrated for acylation, it highlights the ongoing efforts to improve the conditions for Friedel-Crafts transformations.

Self-Alkylation Reactions

Self-alkylation reactions represent a less common but potential route for the synthesis of complex aromatic structures. In the context of this compound, this could theoretically involve the dimerization of a suitable chloro-substituted styrene (B11656) precursor. However, controlling the regioselectivity and preventing polymerization would be significant challenges in such an approach. Research into the catalytic conversion of benzyl (B1604629) alcohol over zeolite materials has shown that parallel alkylation and etherification reactions can occur, indicating the potential for complex self-condensation pathways under certain conditions. researchgate.net

Self-Alkylation of Benzyl Halides Utilizing Amide Bases

The synthesis of a 1,2-diphenylethane framework from benzyl halides can be viewed as a self-alkylation or coupling process. While not a direct "self-alkylation" in the mechanistic sense, base-promoted reactions can achieve this transformation. One of the oldest methods for coupling alkyl halides is the Wurtz reaction, which utilizes sodium metal to form a new carbon-carbon bond between two alkyl halide molecules. wikipedia.org In the case of benzyl chloride, this reaction produces 1,2-diphenylethane. The mechanism involves a metal-halogen exchange, potentially forming an organometallic intermediate (benzyl sodium) or a radical species, which then reacts with another molecule of benzyl chloride. wikipedia.org

Strong bases, including amide bases, are crucial in promoting such coupling reactions. While amide anions are more commonly known as nucleophiles for N-alkylation, they can be strong enough to deprotonate substrates or participate in complex catalytic cycles. elsevierpure.com For instance, a base can facilitate the formation of a benzyl anion, which then acts as a nucleophile attacking a second benzyl halide molecule. However, these strong basic conditions can also promote undesirable side reactions, most notably dehydrohalogenation.

A related approach involves the polycondensation of benzyl chloride in the presence of Lewis acid catalysts like SnCl₄ or AlCl₃, which can be controlled at low temperatures to favor the formation of linear polybenzyl structures over branched polymers. researchgate.net Other metals such as zinc and iron, often in combination with copper, have also been employed to facilitate the coupling of benzyl chloride to form 1,2-diphenylethane, representing a more practical and cost-effective alternative to sodium metal. google.comgoogle.comgoogle.com

Procedural Dependences and Control of Dehydrohalogenation During Synthesis

A primary challenge in the synthesis and handling of this compound is its propensity to undergo elimination to form 1,2-diphenylethylene (stilbene). This process, known as dehydrohalogenation, is a base-promoted E2 elimination reaction. nih.govvaia.com The rate and outcome of this reaction are highly dependent on specific procedural conditions.

The E2 mechanism is stereospecific and requires an anti-periplanar arrangement between the hydrogen atom on one carbon and the chlorine leaving group on the adjacent carbon. numberanalytics.comlibretexts.org In the case of 1-chloro-1,2-diphenylethane, rotation around the central carbon-carbon bond allows the molecule to adopt this reactive conformation. The transition state leading to the trans-stilbene (B89595) isomer is sterically favored over the one leading to the cis-isomer because the two large phenyl groups are positioned away from each other, resulting in trans-stilbene being the major elimination product. nih.govvaia.com

Controlling this unwanted elimination is critical for maximizing the yield of the desired chloro-alkane. Key factors include:

Base Strength and Steric Hindrance : The choice of base is crucial. Strong, non-bulky bases like hydroxide (B78521) or ethoxide favor the E2 reaction. youtube.comlibretexts.org Using a sterically hindered (bulky) base can sometimes disfavor elimination at a more substituted carbon.

Temperature : Elimination reactions are generally favored at higher temperatures. youtube.com Conducting the synthesis at lower temperatures can help minimize the formation of stilbene.

Solvent : The solvent can influence the rate of both substitution (S_N2) and elimination (E2) reactions. Polar aprotic solvents can be suitable for S_N2 reactions, while polar protic solvents might favor E1/S_N1 pathways if a carbocation can be stabilized. masterorganicchemistry.com

The table below summarizes the key dependencies for controlling the dehydrohalogenation side reaction.

ParameterEffect on Dehydrohalogenation (E2)Condition to Favor Substitution (S_N2)
TemperatureFavored by higher temperaturesLower temperatures
BaseFavored by strong, concentrated basesWeaker, less-hindered nucleophile/base
StereochemistryRequires anti-periplanar conformationLess dependent on specific conformation
SolventDependent on base solubility and activityPolar aprotic solvents often preferred

Specialized and Contemporary Synthetic Strategies

Modern synthetic chemistry offers more sophisticated tools for constructing this compound and its analogs, focusing on catalytic efficiency, atom economy, and the rapid generation of molecular diversity.

Metal-Mediated or Catalyzed Syntheses (e.g., using cuprous oxide)

Metal catalysts provide powerful pathways for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. Cuprous oxide (Cu₂O) has been utilized in a specific synthesis of this compound. One documented procedure involves reacting styrene with aniline (B41778) in acetonitrile, in the presence of concentrated hydrochloric acid and a catalytic amount of cuprous oxide, achieving a 66.7% yield. prepchem.com Although the precise mechanism in this context is complex, copper catalysts, including Cu₂O, are known to be effective in various coupling and addition reactions. nih.govmdpi.comacs.org

Other metal-based systems have also been developed for the synthesis of the parent compound, 1,2-diphenylethane, from benzyl chloride. A patented industrial method describes a coupling reaction using reduced iron powder with copper chloride as a latent catalyst in an aqueous medium. google.comgoogle.com This method is noted for its efficiency, lower cost, and the ability to recycle the copper catalyst. google.com

The table below details an example of a cuprous oxide-mediated synthesis.

Reactant 1Reactant 2CatalystReagentSolventProductYieldReference
StyreneAnilineCuprous OxideConc. HClAcetonitrileThis compound66.7% prepchem.com

Multi-component Reactions for Analog Synthesis

Multi-component reactions (MCRs) are highly efficient, one-pot processes where three or more reactants combine to form a single product that incorporates most of the atoms from the starting materials. nih.govyoutube.com This approach aligns with the principles of green chemistry by minimizing steps and waste, thereby improving atom economy. youtube.com MCRs are exceptionally powerful for generating libraries of structurally diverse molecules for applications in drug discovery and materials science. nih.govrsc.org

While a specific MCR for the direct synthesis of this compound is not prominently documented, the strategy is well-suited for producing its analogs. For instance, reactions like the Ugi or Passerini reaction could be adapted. A hypothetical Ugi-type reaction could combine an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly assemble a complex molecule with a 1,2-diarylethane-like scaffold. By varying each of the four components, a vast array of analogs with different substitution patterns could be synthesized efficiently. Similarly, the Hantzsch pyridine (B92270) synthesis or Biginelli reaction could be employed to create heterocyclic analogs. youtube.com The power of MCRs lies in this ability to create molecular complexity in a single, convergent step. nih.gov

Scalable Synthetic Procedures for Practical Applications

For a synthetic method to be practical for industrial applications, it must be scalable, cost-effective, and environmentally benign. acs.org Key aspects of scalable syntheses include the use of inexpensive and readily available starting materials, minimization of chromatographic purification, and the development of robust, high-yield reaction conditions. google.comnih.gov

Modern technologies are often employed to achieve these goals. For example:

Continuous Flow Chemistry : Instead of large batch reactors, continuous flow systems offer better control over reaction parameters like temperature and mixing, improve safety, and can be easily scaled by extending operation time. researchgate.net A continuous multi-step synthesis of 1,2-diphenylethane has been demonstrated involving a Heck coupling followed by hydrogenation in a compact reactor. researchgate.net

Solvent-Free or Aqueous Conditions : Eliminating organic solvents reduces cost, environmental impact, and safety hazards. Reactions performed "on water" or under neat (solventless) conditions are highly desirable for industrial processes. google.com

Ultrasound and Microwave Irradiation : These energy sources can accelerate reaction rates, improve yields, and sometimes enable reactions that are inefficient under conventional heating. beyondbenign.org A scalable synthesis of 3-chloro-1,2-propanediol (B139630) has been developed using ultrasound irradiation with water as the only reagent, avoiding solvents and generating no waste. acs.org

Adopting these principles—such as a continuous flow, metal-catalyzed coupling of a suitable styrene derivative—would be a viable strategy for the large-scale, practical synthesis of this compound.

Mechanistic Investigations of Chemical Transformations Involving 1 Chloro 1,2 Diphenylethane

Elimination Reactions (Dehydrohalogenation)

The removal of a proton and a chloride ion from 1-chloro-1,2-diphenylethane leads to the formation of 1,2-diphenylethylene, commonly known as stilbene (B7821643). This dehydrohalogenation reaction can proceed through different mechanistic pathways, primarily the E1 (Elimination, unimolecular) and E2 (Elimination, bimolecular) routes, each with distinct stereochemical and kinetic consequences.

E1 and E2 Pathways Leading to Stilbene Isomers (cis- and trans-1,2-diphenylethylene)

The E2 mechanism is a concerted, one-step process where a base abstracts a proton from the carbon adjacent to the leaving group (the β-carbon), while simultaneously the carbon-chlorine bond breaks and a double bond forms. vaia.com This pathway requires a specific geometric arrangement of the proton and the leaving group, known as anti-periplanar, for the reaction to occur efficiently. vaia.com Depending on the conformation of the starting material, both cis- and trans-1,2-diphenylethylene can be formed. vaia.com

In contrast, the E1 mechanism is a two-step process. The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. In the second step, a weak base removes a proton from the adjacent carbon, leading to the formation of the alkene. Due to the planar nature of the carbocation intermediate, rotation around the carbon-carbon single bond can occur, which typically results in the formation of the more thermodynamically stable trans-alkene.

The choice between the E1 and E2 pathway is heavily influenced by the reaction conditions, particularly the strength of the base. chegg.com Strong bases favor the E2 mechanism, while weak bases and polar protic solvents that can stabilize the carbocation intermediate favor the E1 pathway. chegg.comsigmaaldrich.com

Stereochemical Control and Selectivity in Elimination Processes

In the context of 1-chloro-1,2-diphenylethane, the E2 elimination exhibits significant stereoselectivity. To achieve the required anti-periplanar geometry for the E2 reaction, the molecule must adopt specific conformations. vaia.com The formation of trans-1,2-diphenylethylene proceeds through a transition state where the two large phenyl groups are in an anti-conformation, minimizing steric hindrance. Conversely, the formation of cis-1,2-diphenylethylene requires a transition state where the phenyl groups are in a less stable gauche (eclipsed) conformation.

This difference in transition state stability leads to the preferential formation of the trans-stilbene (B89595) isomer as the major product. Newman projections are a useful tool for visualizing these reactive conformations and understanding the steric factors that govern the product distribution.

Table 1: Conformational Analysis of E2 Elimination from 1-Chloro-1,2-diphenylethane

Conformation for EliminationRelative Stability of Transition StatePrimary Product
Phenyl groups antiMore stabletrans-1,2-diphenylethylene
Phenyl groups gaucheLess stablecis-1,2-diphenylethylene

Influence of Base Strength, Steric Hindrance, and Solvent Effects

The outcome of the elimination reaction of 1-chloro-1,2-diphenylethane is highly dependent on the choice of base and solvent.

Base Strength and Steric Hindrance: Strong, non-hindered bases like sodium ethoxide or potassium hydroxide (B78521) will favor the E2 pathway. chegg.comorgsyn.org The use of a strong, sterically hindered base, such as potassium tert-butoxide, can also influence the regioselectivity in more complex systems, although in the case of 1-chloro-1,2-diphenylethane, it primarily ensures the E2 pathway is dominant.

Solvent Effects: Polar protic solvents, such as ethanol (B145695) or water, are capable of solvating both the leaving group and the carbocation intermediate, which can favor the E1 mechanism, especially in the absence of a strong base. chegg.comsigmaaldrich.com Polar aprotic solvents, like dimethylformamide (DMF) or acetone, are less effective at solvating cations and thus can also support E2 reactions. The choice of solvent can also impact the nucleophilicity versus basicity of the reagent. For instance, a protic solvent can cage a nucleophile through hydrogen bonding, reducing its nucleophilicity while having less effect on its basicity, thereby favoring elimination over substitution.

Table 2: Influence of Reaction Conditions on Elimination Pathways

FactorCondition Favoring E1Condition Favoring E2
Base Weak base (e.g., H₂O, ROH)Strong base (e.g., RO⁻, OH⁻)
Solvent Polar protic (e.g., ethanol)Wide range, including polar aprotic
Substrate Tertiary > SecondaryTertiary > Secondary > Primary

Kinetic Studies and Identification of Rate-Determining Steps

Kinetic studies are crucial for elucidating the mechanism of a reaction. For the dehydrohalogenation of 1-chloro-1,2-diphenylethane, the rate law provides direct insight into the rate-determining step.

E2 Mechanism: The rate of an E2 reaction is dependent on the concentration of both the substrate (1-chloro-1,2-diphenylethane) and the base. The rate law is expressed as: Rate = k[Alkyl Halide][Base]. This second-order kinetics reflects the bimolecular nature of the single, concerted step.

E1 Mechanism: In an E1 reaction, the rate-determining step is the unimolecular formation of the carbocation. Therefore, the reaction rate is only dependent on the concentration of the substrate. The rate law is: Rate = k[Alkyl Halide]. This is a first-order kinetic profile. sigmaaldrich.com

Kinetic studies on the dehalogenation of related compounds, such as meso-1,2-dibromo-1,2-diphenylethane, have shown that the reaction proceeds via a concerted anti-elimination mechanism, which is consistent with the E2 pathway. The substituent effects on the reaction rate in these studies further support a concerted mechanism over a stepwise process involving bridged intermediates.

Nucleophilic Substitution Reactions

Beyond elimination, 1-chloro-1,2-diphenylethane can also undergo nucleophilic substitution, where the chloride ion is replaced by another nucleophile. This is particularly relevant when using strong nucleophiles that are weak bases, or under conditions that favor substitution over elimination.

Substitution with Carbanions (e.g., sodium diphenylmethide, phenylacetonitrile)

Carbanions are potent nucleophiles that can be used to form new carbon-carbon bonds. The reaction of 1-chloro-1,2-diphenylethane with carbanions provides a route to more complex molecular structures.

The reaction with sodium diphenylmethide , the carbanion formed by deprotonating diphenylmethane, would be expected to proceed via an S_N2-type mechanism. The diphenylmethide anion would attack the carbon bearing the chlorine atom, displacing the chloride and forming 1,1,2,2-tetraphenylethane. This type of reaction, involving the coupling of organometallic reagents or their equivalents with alkyl halides, is a fundamental strategy in organic synthesis for forming carbon-carbon bonds.

Similarly, the anion of phenylacetonitrile , generated by treatment with a strong base like sodium amide or under phase-transfer catalysis conditions, is a powerful nucleophile. Its reaction with 1-chloro-1,2-diphenylethane would result in the formation of 1,2,3-triphenylpropanenitrile. Phase-transfer catalysis is a particularly effective method for carrying out such alkylations, as it allows for the reaction between a water-soluble base (like concentrated NaOH) and an organic-soluble substrate and nucleophile.

It is important to note that in both of these substitution reactions, the E2 elimination pathway is a competing process. The choice of reaction conditions, such as temperature and the specific nature of the base/nucleophile, would be critical in maximizing the yield of the substitution product over the elimination product (stilbene).

Exploration of Competing Elimination and Substitution Pathways

As a secondary alkyl halide, 1-chloro-1,2-diphenylethane is susceptible to both substitution (SN1, SN2) and elimination (E1, E2) reactions. The predominant pathway is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the solvent system employed. libretexts.orglibretexts.org

Elimination reactions, specifically the E2 pathway, are prominent for 1-chloro-1,2-diphenylethane, leading to the formation of 1,2-diphenylethylene (stilbene). brainly.com The E2 reaction is a single-step, concerted process requiring a strong base to abstract a β-hydrogen, which in turn expels the chloride leaving group and forms a double bond. vaia.com This reaction is stereospecific, with the geometry of the resulting alkene (cis or trans) being determined by the conformation of the substrate during the reaction. brainly.com For E2 elimination to occur, the β-hydrogen and the chlorine leaving group must be in an anti-periplanar arrangement. vaia.comgauthmath.com

The transition state leading to the trans-stilbene is more stable than the one leading to the cis-stilbene (B147466). vaia.com This is because the anti-periplanar conformation that produces the trans isomer allows the two bulky phenyl groups to be in an anti-relationship to each other, minimizing steric strain. vaia.comgauthmath.com In contrast, the conformation required to form the cis isomer forces the phenyl groups into a less stable, gauche interaction. gauthmath.com Consequently, trans-1,2-diphenylethylene is the major product of E2 elimination. vaia.comgauthmath.com

Substitution reactions can also occur. The SN2 pathway, involving a backside attack by a strong, non-basic nucleophile, would lead to inversion of stereochemistry. However, this pathway is subject to steric hindrance from the adjacent phenyl group. The SN1 pathway involves the formation of a secondary benzylic carbocation, which is stabilized by resonance. This pathway is favored by polar protic solvents and weakly basic nucleophiles. libretexts.orgyoutube.com The competition between these pathways is a classic example of substrate and reagent control in organic reactions. youtube.com

Table 1: Competing Reaction Pathways for 1-Chloro-1,2-diphenylethane

Reaction PathwayReagent/ConditionsSolventKey CharacteristicsTypical Product(s)
E2 Strong, sterically hindered base (e.g., t-BuOK)Polar or nonpolarBimolecular, concerted, anti-periplanar geometry required.trans-1,2-Diphenylethylene (major), cis-1,2-Diphenylethylene (minor)
SN2 Good, weakly basic nucleophile (e.g., I⁻, CN⁻)Polar aprotic (e.g., DMSO, Acetone)Bimolecular, backside attack, inversion of configuration.Substituted product with inverted stereochemistry.
SN1/E1 Weakly basic, good nucleophile; or neutral conditionsPolar protic (e.g., H₂O, EtOH)Unimolecular, proceeds via carbocation intermediate. youtube.comMixture of substitution and elimination products; potential for rearrangement.

Reactivity Towards Various Nucleophiles and Reaction Conditions

The reactivity of 1-chloro-1,2-diphenylethane is dictated by its structure as a secondary benzylic halide. libretexts.org The choice of nucleophile and solvent system is critical in directing the reaction toward either substitution or elimination. libretexts.orglibretexts.org

Strong, Non-basic Nucleophiles: In polar aprotic solvents, strong but weakly basic nucleophiles (like iodide, cyanide, or azide (B81097) ions) favor the SN2 reaction. libretexts.org The polar aprotic solvent solvates the cation of the nucleophilic salt but not the anion, enhancing its nucleophilicity.

Strong, Basic Nucleophiles: Strong bases, especially those that are sterically hindered (e.g., potassium tert-butoxide), will strongly favor the E2 elimination pathway. libretexts.org Less hindered strong bases (e.g., sodium ethoxide) will produce a mixture of SN2 and E2 products, with elimination often predominating. youtube.com

Weak Nucleophiles/Weak Bases: In polar protic solvents (like water, ethanol, or formic acid), which stabilize the carbocation intermediate and the leaving group, the SN1 and E1 pathways become competitive. libretexts.org These reactions proceed through a common carbocation intermediate, leading to a mixture of substitution and elimination products. youtube.com The product ratio can be influenced by temperature, with higher temperatures generally favoring elimination.

Table 2: Predicted Reactivity of 1-Chloro-1,2-diphenylethane

Nucleophile TypeBase StrengthSolventPredominant Mechanism
I⁻, Br⁻, RS⁻WeakPolar AproticSN2
CN⁻, N₃⁻ModeratePolar AproticSN2
RO⁻, OH⁻StrongProtic or AproticE2 > SN2
t-BuO⁻Strong, HinderedProtic or AproticE2
H₂O, ROHWeakPolar ProticSN1, E1

Rearrangement Processes

Investigation of Phenyl Migrations and Carbocation Rearrangements

Under conditions that favor a carbocation intermediate (i.e., SN1/E1 pathways), 1-chloro-1,2-diphenylethane is a candidate for molecular rearrangement. libretexts.org The initial step is the loss of the chloride ion to form a secondary benzylic carbocation. While this carbocation is stabilized by resonance with the adjacent phenyl group, it can potentially rearrange to a more stable carbocation. masterorganicchemistry.com

Carbocation rearrangements typically involve a 1,2-shift, where a group from an adjacent carbon migrates to the positively charged carbon. wikipedia.orglumenlearning.com In the case of the 1,2-diphenylethyl carbocation, two types of shifts are possible:

1,2-Hydride Shift: A hydrogen atom from the adjacent carbon (C2) can migrate with its pair of electrons to the carbocation center (C1).

1,2-Phenyl Shift (Phenonium Ion intermediate): The phenyl group from the adjacent carbon (C2) can migrate. Phenyl migrations can be particularly favorable due to the ability of the π-system to stabilize the transition state through the formation of a bridged phenonium ion intermediate. rsc.org

The driving force for any carbocation rearrangement is the formation of a more stable carbocation. In this specific case, the initial secondary benzylic carbocation is already quite stable. A 1,2-hydride shift would result in a different secondary benzylic carbocation. A 1,2-phenyl shift would also lead to a secondary benzylic carbocation. Therefore, significant rearrangement might only be observed if there are subtle differences in stability or if specific reaction conditions promote it.

Formation of Rearranged Products and Mechanistic Insights

If a carbocation rearrangement occurs, it will lead to the formation of structural isomers of the expected substitution or elimination products. For instance, if a 1,2-phenyl shift were to occur following the initial ionization, the positive charge would move to the other carbon atom, and the phenyl group would be attached to the original carbocation center.

Mechanism via Phenyl Shift:

Ionization: 1-chloro-1,2-diphenylethane loses Cl⁻ to form the initial secondary benzylic carbocation.

Rearrangement: A 1,2-phenyl shift occurs, leading to a rearranged, isomeric secondary benzylic carbocation.

Product Formation: The new carbocation can then either be attacked by a nucleophile (SN1) to give a rearranged substitution product or lose a proton (E1) to form a rearranged alkene.

The observation of such rearranged products provides strong evidence for a carbocationic mechanism (SN1/E1) and offers insights into the migratory aptitude of different groups (phenyl vs. hydride). lumenlearning.com

Other Significant Reaction Pathways

Reductions and Hydrogenation Reactions

The reduction of 1-chloro-1,2-diphenylethane can be achieved through several methods. One direct pathway is hydrogenolysis, where the carbon-chlorine bond is cleaved by catalytic hydrogenation, replacing the chlorine atom with hydrogen to yield 1,2-diphenylethane (B90400).

More commonly, the reduction is considered in the context of its elimination product, stilbene. The double bond of 1,2-diphenylethylene (stilbene) can be readily reduced to a single bond via catalytic hydrogenation. libretexts.org This is a heterogeneous process that typically employs a metal catalyst like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂, Adams' catalyst) with hydrogen gas (H₂). libretexts.org

The mechanism involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. libretexts.org The hydrogen atoms are then added across the double bond. A key feature of this reaction is its syn-stereochemistry, meaning both hydrogen atoms add to the same face of the double bond. libretexts.org For example, the hydrogenation of cis-stilbene would yield meso-1,2-diphenylethane, while the hydrogenation of trans-stilbene would produce a racemic mixture of (R,R)- and (S,S)-1,2-diphenylethane.

Alternative methods for alkene reduction include transfer hydrogenation, which uses a hydrogen donor molecule like isopropanol (B130326) or formic acid in the presence of a suitable catalyst, avoiding the need for high-pressure hydrogen gas. mdpi.comorganic-chemistry.org

Derivatization Reactions for Functional Group Interconversion

The transformation of (2-chloro-1-phenylethyl)benzene into various derivatives is primarily achieved through nucleophilic substitution and elimination pathways. The choice of nucleophile, base, and solvent system plays a critical role in determining the major product.

One of the most prominent reactions of 1-chloro-1,2-diphenylethane is its dehydrochlorination to form stilbene (1,2-diphenylethylene). chemguide.co.ukvaia.combrainly.comgauthmath.comchegg.comvaia.com This transformation is typically achieved through an E2 elimination mechanism, which involves the concerted removal of a proton and the chloride leaving group. The stereochemical outcome of this reaction, yielding either cis- or trans-stilbene, is highly dependent on the conformation of the substrate and the nature of the base used. vaia.comgauthmath.comvaia.com For the E2 reaction to proceed, a periplanar arrangement of the hydrogen and the chlorine atom is required, with a preference for the anti-periplanar conformation. brainly.comgauthmath.com The reaction of (S)-1-chloro-1,2-diphenylethane with sodium methoxide, for instance, leads to the formation of both cis- and trans-1,2-diphenylethylene. chegg.com

Nucleophilic substitution reactions also provide a pathway to a variety of derivatives. The benzylic position of 1-chloro-1,2-diphenylethane is susceptible to attack by various nucleophiles. Studies have indicated that the compound can undergo substitution reactions with nucleophiles such as fluoride (B91410) ions and ammonia (B1221849). chegg.com The observation that these reactions proceed at the same rate suggests a potential SN1-type mechanism, where the rate-determining step is the formation of a carbocation intermediate. chegg.com

The general principles of nucleophilic substitution reactions of alkyl halides are well-established and can be applied to 1-chloro-1,2-diphenylethane. For instance, reaction with alkoxides, such as sodium methoxide, can lead to the formation of the corresponding ether via the Williamson ether synthesis, although this often competes with elimination reactions. vaia.comchegg.com Similarly, reaction with ammonia can yield the corresponding amine, though this can lead to a mixture of primary, secondary, and tertiary amines due to the nucleophilicity of the product amine. chemguide.co.ukdocbrown.info The reaction with sodium azide is another common method to introduce a nitrogen-containing functional group, which can then be further transformed. quimicaorganica.org

Below are tables summarizing the expected derivatization reactions based on established chemical principles.

Interactive Table: Elimination Reactions of this compound

ReactantReagent/BaseSolventProduct(s)Reaction Type
This compoundSodium MethoxideMethanoltrans-1,2-Diphenylethylene, cis-1,2-DiphenylethyleneE2 Elimination
This compoundPotassium tert-butoxidetert-Butanoltrans-1,2-Diphenylethylene, cis-1,2-DiphenylethyleneE2 Elimination

Interactive Table: Nucleophilic Substitution Reactions of this compound

ReactantNucleophileSolventExpected ProductReaction Type
This compoundSodium MethoxideMethanol(2-methoxy-1-phenylethyl)benzeneSN1/SN2
This compoundAmmoniaEthanol (sealed tube)(1,2-diphenylethyl)amineSN1/SN2
This compoundSodium AzideDMF(2-azido-1-phenylethyl)benzeneSN2
This compoundSodium CyanideDMSO2,3-diphenylpropanenitrileSN2
This compoundPhenylmagnesium BromideDiethyl Ether1,1,2-triphenylethaneGrignard Reaction

Further derivatization can be achieved through organometallic cross-coupling reactions, such as the Suzuki coupling. wikipedia.orgfishersci.co.ukorganic-chemistry.orglibretexts.orgnih.gov This would involve the reaction of 1-chloro-1,2-diphenylethane with a boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orgfishersci.co.ukorganic-chemistry.orglibretexts.orgnih.gov Similarly, Grignard reagents can react with the chloroalkane, although the reactivity of the benzylic chloride might lead to competing reactions. leah4sci.comlibretexts.orgchegg.comchemguide.co.ukyoutube.com

Stereochemical Considerations and Chiral Synthesis

Enantiomeric and Diastereomeric Forms of 1-Chloro-1,2-Diphenylethane

1-chloro-1,2-diphenylethane possesses two stereocenters, the carbon atoms at positions 1 and 2 of the ethane (B1197151) chain. This structural feature allows for the existence of a total of four possible stereoisomers. These stereoisomers can be classified into two pairs of enantiomers.

A related compound, 2-chloro-1,2-diphenylethanol, which shares a similar structural backbone, also has two chiral centers, leading to four possible stereoisomers. chegg.com

Asymmetric Synthesis Approaches to Chiral Derivatives of the Compound or its Scaffolds

Asymmetric synthesis is a critical field of organic chemistry focused on creating specific stereoisomers of a chiral compound. uwindsor.ca This is particularly important for producing molecules with desired biological activities or for use as chiral ligands in further chemical transformations. nih.govresearchgate.net

Approaches to synthesize chiral derivatives related to the 1,2-diphenylethane (B90400) scaffold often involve several key strategies:

Substrate-Controlled Synthesis: This method relies on an existing chiral center within the starting material to direct the formation of a new stereocenter.

Reagent-Controlled Synthesis: In this approach, a chiral reagent is used to react with an achiral substrate, inducing the formation of a chiral product in an enantioselective manner. youtube.com An example is the reduction of an achiral ketone with a chiral reducing agent to produce a specific enantiomer of an alcohol. youtube.com

Catalyst-Controlled Synthesis: Chiral catalysts, which can be metal complexes or organic molecules (organocatalysts), are employed to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. nih.govnih.gov This is a highly efficient method as only a small amount of the catalyst is needed.

For scaffolds similar to 1,2-diphenylethane, such as in the synthesis of the chiral drug Baclofen, multistep continuous flow processes involving enantioselective conjugate additions have been successfully employed. nih.gov

Impact of Stereochemistry on Reaction Pathways and Product Stereoselectivity

The stereochemistry of the starting material, such as a specific diastereomer of 1-chloro-1,2-diphenylethane, can dictate the stereochemical outcome of a reaction. libretexts.orglibretexts.org This is particularly evident in elimination reactions, such as the E2 (bimolecular elimination) reaction.

The E2 reaction is stereospecific, meaning that the stereoisomer of the reactant determines the stereoisomer of the product. brainly.comyoutube.com For the elimination to occur, the hydrogen atom and the leaving group (the chlorine atom) must be in an anti-periplanar conformation (a dihedral angle of 180°). vaia.commsu.edu

Formation of trans- and cis-Stilbene (B147466): The elimination of HCl from 1-chloro-1,2-diphenylethane yields 1,2-diphenylethylene (stilbene). brainly.comchegg.combartleby.com Depending on which diastereomer of the starting material is used and the conformation it adopts, either the cis or trans isomer of stilbene (B7821643) can be formed. brainly.com

Stability of Transition States: The reaction that leads to the trans-stilbene (B89595) product proceeds through a more stable transition state. vaia.comvaia.com This is because the bulky phenyl groups are positioned away from each other in the required anti-periplanar arrangement, minimizing steric hindrance. vaia.com In contrast, the conformation required to form cis-stilbene forces the phenyl groups into closer proximity, leading to a higher energy, less stable transition state. vaia.com Consequently, trans-stilbene is typically the major product of the reaction. vaia.comchegg.com

This principle is also observed in related systems, such as the elimination reaction of 1,2-dibromo-1,2-diphenylethane, where different diastereomers yield different stereoisomers of the product. libretexts.orglibretexts.orgmsu.edu

Conformational Analysis and its Relation to Reactivity and Stability

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 1-chloro-1,2-diphenylethane, rotation around the central carbon-carbon bond gives rise to various conformers, such as staggered and eclipsed forms.

The stability of these conformers is influenced by several factors:

Steric Strain: This arises from the repulsion between bulky groups when they are brought into close proximity. In 1-chloro-1,2-diphenylethane, the phenyl groups are the bulkiest substituents.

Torsional Strain: This is the resistance to bond rotation. Eclipsed conformations, where substituents on adjacent carbons are aligned, have higher torsional strain than staggered conformations.

Dipole-Dipole Interactions: The polar carbon-chlorine bond introduces a dipole moment. The orientation of this dipole relative to other polar bonds or polarizable groups (like the phenyl rings) in different conformers can affect their stability.

The most stable conformations are typically the staggered ones, where the bulky groups are as far apart as possible. youtube.com The anti-conformation, where the two phenyl groups are 180° apart, is generally the most stable due to minimized steric strain. vaia.com The gauche conformation, where the phenyl groups are 60° apart, is less stable.

Theoretical and Computational Studies on 1 Chloro 1,2 Diphenylethane and Its Derivatives

Electronic Structure Calculations for Molecular Geometry and Stability

DFT methods, with various functionals such as B3LYP, are widely used to optimize the geometry of organic molecules. For 1-chloro-1,2-diphenylethane, these calculations can predict the C-C and C-Cl bond lengths and the dihedral angles between the phenyl groups. The stability of different conformers can be assessed by comparing their calculated total energies. For instance, calculations can determine the most stable arrangement of the two phenyl groups relative to each other and the chloro-substituted carbon.

MP2 calculations, which account for electron correlation more explicitly than many DFT functionals, can offer a higher level of accuracy for stability and energy barrier calculations, albeit at a greater computational cost. These methods are particularly useful for studying systems where dispersion forces, such as π-stacking between the phenyl rings, may play a significant role in determining the preferred conformation.

Below is a hypothetical table representing typical data obtained from DFT calculations for a stable conformer of 1-chloro-1,2-diphenylethane.

ParameterValue
C-Cl Bond Length1.82 Å
C1-C2 Bond Length1.54 Å
C-H Bond Length (avg.)1.09 Å
C-C-Cl Bond Angle110.5°
Phenyl-C-C-Phenyl Dihedral Angle-65.0° (gauche)

Reaction Mechanism Modeling and Transition State Characterization for Elimination and Substitution Reactions

Computational chemistry is instrumental in elucidating the mechanisms of reactions involving 1-chloro-1,2-diphenylethane, such as elimination (E1 and E2) and substitution (S­­N1 and S­­N2) reactions. By modeling the potential energy surface of a reaction, chemists can identify the transition states and intermediates, providing a detailed picture of the reaction pathway.

For example, the E2 elimination of HCl from 1-chloro-1,2-diphenylethane to form stilbene (B7821643) (1,2-diphenylethylene) can be modeled. brainly.com These calculations can characterize the transition state where the base removes a proton, and the chloride ion departs simultaneously. The energy barrier for this process can be calculated, providing an estimate of the reaction rate. Newman projections are often used to visualize the required anti-periplanar conformation for the E2 mechanism, which leads to the formation of either cis- or trans-stilbene (B89595). vaia.comchegg.com

Similarly, S­­N1 and S­­N2 reaction pathways can be investigated. For the S­­N1 reaction, the stability of the resulting carbocation intermediate is crucial and can be assessed computationally. For the S­­N2 reaction, the transition state for the backside attack of a nucleophile can be located and its energy calculated. These models help in understanding the factors that favor one mechanism over another, such as the nature of the solvent and the nucleophile.

ReactionMechanismCalculated Activation Energy (kcal/mol)Product
EliminationE225.3trans-Stilbene
EliminationE128.1Stilbene
SubstitutionSN230.5Substitution Product
SubstitutionSN127.8Substitution Product

Conformational Energy Landscapes and Stereoisomer Stability

The flexibility of the ethyl bridge in 1-chloro-1,2-diphenylethane allows for multiple conformations. Computational methods can be used to map the conformational energy landscape, which illustrates the relative energies of different spatial arrangements of the atoms. chemrxiv.orgnih.gov This is typically done by systematically rotating the single bonds in the molecule and calculating the energy at each step.

The results of such an analysis can reveal the most stable conformers and the energy barriers between them. rsc.org For 1-chloro-1,2-diphenylethane, the orientation of the two phenyl groups is a key determinant of conformational stability due to steric hindrance and potential π-π interactions. The relative stability of different stereoisomers (e.g., (R)- and (S)-enantiomers, and diastereomers if another chiral center is present) can also be determined by comparing their lowest energy conformations. libretexts.org This information is crucial for understanding the molecule's behavior in different environments and its reactivity. rsc.org

Prediction of Spectroscopic Parameters for Structural Elucidation

Theoretical calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a molecule. nih.gov

NMR Spectroscopy: DFT calculations can accurately predict the 1H and 13C NMR chemical shifts. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of 1-chloro-1,2-diphenylethane, the chemical shifts can be derived. swarthmore.edu This is particularly useful for assigning specific peaks in a complex experimental spectrum to the corresponding atoms in the molecule. chegg.com

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using methods like DFT. materialsciencejournal.org These frequencies correspond to the absorption bands in an infrared (IR) spectrum. nist.gov For 1-chloro-1,2-diphenylethane, characteristic C-Cl, C-H, and C-C stretching and bending vibrations can be predicted and compared with experimental data to verify the compound's identity and purity. materialsciencejournal.org

Electronic Circular Dichroism (ECD): For chiral molecules like the enantiomers of 1-chloro-1,2-diphenylethane, ECD spectroscopy is a valuable technique. Time-dependent DFT (TD-DFT) can be used to simulate the ECD spectrum, which can then be used to determine the absolute configuration of a chiral center by comparing the calculated spectrum with the experimental one.

Spectroscopic ParameterPredicted Value (DFT)Experimental Value
13C NMR Chemical Shift (C-Cl)65.2 ppm64.8 ppm
1H NMR Chemical Shift (CH-Cl)5.1 ppm5.0 ppm
IR Stretching Frequency (C-Cl)710 cm-1705 cm-1

Analysis of Neighboring Group Participation and Steric Effects on Reaction Rates

Computational studies can provide significant insights into the electronic and steric factors that influence reaction rates.

Neighboring Group Participation (NGP): In certain reactions of 1-chloro-1,2-diphenylethane derivatives, a neighboring group can act as an internal nucleophile, accelerating the reaction rate. wikipedia.orginflibnet.ac.in For example, the phenyl group at the 2-position can participate in the departure of the chloride ion by forming a bridged intermediate known as a phenonium ion. libretexts.orgmsudenver.edu Computational modeling can be used to investigate the stability of this phenonium ion and the transition states leading to and from it. slideshare.net This helps to quantify the extent of anchimeric assistance and its effect on the reaction kinetics and stereochemistry. wikipedia.org

Steric Effects: The bulky phenyl groups in 1-chloro-1,2-diphenylethane can sterically hinder the approach of a nucleophile or base, affecting the rates of substitution and elimination reactions. nih.gov Computational models can quantify these steric effects by calculating the strain energy in the transition state. For instance, in an S­­N2 reaction, the energy penalty associated with the nucleophile approaching the sterically crowded reaction center can be determined. Similarly, in an E2 reaction, the steric interactions in the required planar transition state can influence which diastereomeric product is favored. msu.edu

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

Precursor for Diarylethylene Derivatives (Stilbenes) via Elimination

(2-chloro-1-phenylethyl)benzene is a key precursor in the synthesis of stilbenes, a class of diarylethylene derivatives with significant applications in materials science and medicinal chemistry. The primary method for this transformation is an elimination reaction, specifically a dehydrochlorination reaction.

In this process, the this compound molecule undergoes the removal of a hydrogen atom and a chlorine atom from adjacent carbon atoms, leading to the formation of a carbon-carbon double bond. This reaction is typically facilitated by a base. The choice of base and reaction conditions can influence the stereoselectivity of the reaction, yielding either the (E)- or (Z)-isomer of the resulting stilbene (B7821643). The E2 elimination mechanism is often implicated, where the rate of reaction is dependent on the concentration of both the substrate and the base. chegg.comvaia.com For the E2 elimination to occur, an anti-periplanar geometry between the hydrogen to be removed and the chlorine leaving group is required. vaia.com The trans-isomer of the resulting stilbene is often the major product due to its greater thermodynamic stability. chegg.com

ReactantReagent/ConditionsProductIsomerism
This compoundBase (e.g., KOH, NaOEt)1,2-Diphenylethylene (Stilbene)Mixture of (E) and (Z) isomers

Intermediate in the Synthesis of Complex Organic Scaffolds

The reactivity of this compound extends to its use as an intermediate in the construction of more complex molecular architectures, including heterocyclic compounds and precursors for advanced materials.

Preparation of Heterocyclic Compounds

While direct applications of this compound in the synthesis of a wide array of heterocycles are not extensively documented, its structural motifs are found in precursors for certain heterocyclic systems. For instance, diarylethylene derivatives, which can be synthesized from this compound, can serve as starting materials for phenyl-substituted heterocycles. The synthesis of 5-substituted-6-phenyl-3(2H)-pyridazinones has been achieved through methods involving palladium-catalyzed reactions, highlighting the potential for diaryl structures to be incorporated into heterocyclic rings. nih.gov

Application in Molecular Electronics and Functional Materials Precursors

The stilbene backbone, readily accessible from this compound, is a fundamental component in the design of organic materials for molecular electronics. The extended π-conjugation of stilbene derivatives imparts desirable photophysical and electronic properties. While direct synthesis from this compound is a foundational step, further functionalization is often necessary to tune the material's properties for specific applications.

Building Block for Substituted Diarylmethanes and Related Structures

This compound can serve as a building block for the synthesis of substituted diarylmethanes and related structures through reactions that form new carbon-carbon bonds at the benzylic position. A prominent example of such a transformation is the Friedel-Crafts alkylation reaction. libretexts.orgwikipedia.org

In a Friedel-Crafts reaction, an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.com In this context, this compound can act as the alkylating agent, where the benzylic chloride is activated by the Lewis acid to form a carbocation or a related electrophilic species. This electrophile then attacks a second aromatic ring, leading to the formation of a new carbon-carbon bond and yielding a triarylmethane derivative. The reaction of anisole (B1667542) with 2-phenylethyl chloride, a structurally related compound, has been shown to yield p-methoxydibenzyl, demonstrating the feasibility of such alkylations. stackexchange.com

Reactant 1Reactant 2CatalystProduct
This compoundAromatic Compound (e.g., Benzene (B151609), Toluene)Lewis Acid (e.g., AlCl₃)Substituted 1,1,2-Triphenylethane

Methodologies for Further Functionalization and Derivatization

The this compound molecule offers multiple sites for further chemical modification, allowing for the synthesis of a wide range of derivatives. These modifications can be broadly categorized into reactions involving the chloroethyl side chain and electrophilic substitution on the aromatic rings.

The chlorine atom of the ethyl group is a reactive site for nucleophilic substitution reactions. researchgate.net Various nucleophiles, including amines, alkoxides, and organometallic reagents, can displace the chloride to introduce new functional groups. For instance, reaction with amines would yield the corresponding amino-substituted diarylethanes, while reaction with alkoxides would produce ethers. The use of organometallic reagents like Grignard reagents or organocuprates can lead to the formation of new carbon-carbon bonds. researchgate.net

Furthermore, the two phenyl rings of this compound are susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and further Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org The existing alkyl substituent on the benzene rings acts as an ortho-, para-director, guiding the incoming electrophile to these positions. This allows for the introduction of a variety of substituents onto the aromatic cores, leading to a diverse library of functionalized diarylethane derivatives.

Advanced Characterization Techniques and Methodological Developments

Chromatographic Separations (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)) for Mixture Analysis and Purity Assessment

Chromatographic techniques are fundamental for separating (2-chloro-1-phenylethyl)benzene from reaction mixtures and for quantifying its purity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods employed for this purpose.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a mass spectrometer (MS), GC can effectively separate the compound from starting materials, solvents, and byproducts. umich.edu The choice of the stationary phase is critical; non-polar columns, such as those containing 5% phenyl polysiloxane (e.g., HP-5), are often used for the separation of aromatic compounds. beilstein-journals.org Purity is determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment, especially for less volatile impurities or when derivatization is required. For chiral compounds like this compound, which possesses a stereocenter, chiral stationary phases (CSPs) are necessary to separate its enantiomers. Polysaccharide-based CSPs, for instance, have been shown to be effective in resolving various racemic mixtures of aromatic compounds. mdpi.com The separation of enantiomers is crucial for applications where stereochemistry is important.

Table 1: Illustrative Chromatographic Conditions for Analysis

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Column HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID Chiral Stationary Phase (e.g., polysaccharide-based) for enantiomers; C18 for general purity
Mobile Phase/Carrier Gas Helium or Nitrogen Hexane/Isopropanol (B130326) mixtures (Normal Phase); Acetonitrile/Water (Reversed Phase)
Detector Flame Ionization (FID), Mass Spectrometry (MS) UV Detector (e.g., at 254 nm), Refractive Index (RI)

| Typical Application | Purity assessment, separation from volatile byproducts | Enantiomeric separation, analysis of non-volatile impurities |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The compound has a molecular formula of C₁₄H₁₃Cl and a monoisotopic mass of approximately 216.07 Da. nih.gov

Upon ionization in a mass spectrometer, typically through electron impact (EI), the molecule forms a molecular ion ([M]⁺•) which then breaks down into smaller, characteristic fragment ions. A key feature in the mass spectrum of a chlorinated compound is the presence of an M+2 peak, where the intensity ratio of the M to M+2 peak is approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound is expected to proceed through several key pathways based on the stability of the resulting carbocations and radicals. pressbooks.pub Major fragmentation pathways likely include the loss of a chlorine atom or a molecule of hydrogen chloride. beilstein-journals.orgresearchgate.net Cleavage of the carbon-carbon bond in the ethyl bridge is also anticipated, potentially leading to the formation of the highly stable tropylium (B1234903) ion (m/z 91).

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z (for ³⁵Cl) Ion Formula Description
216 [C₁₄H₁₃Cl]⁺• Molecular Ion (M⁺•)
181 [C₁₄H₁₃]⁺ Loss of Chlorine radical ([M-Cl]⁺)
180 [C₁₄H₁₂]⁺• Loss of Hydrogen Chloride ([M-HCl]⁺•), Stilbene (B7821643) radical cation
125 [C₇H₆Cl]⁺ Benzylic cleavage, chlorotropylium ion
91 [C₇H₇]⁺ Tropylium ion, from cleavage and rearrangement

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of this compound in solution. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. beilstein-journals.orgresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 1-chloro-1,2-diphenylethane, the spectrum is expected to show distinct signals for the aromatic, methine, and methylene (B1212753) protons. Due to the chiral center at the carbon bearing the chlorine atom, the two adjacent methylene protons are diastereotopic and thus chemically non-equivalent, leading to more complex splitting patterns. springerprofessional.de

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for 1-chloro-1,2-diphenylethane would show distinct signals for the two aliphatic carbons and multiple signals for the non-equivalent carbons of the two phenyl rings. 182.160.97

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Nucleus Group Predicted Chemical Shift (ppm) Multiplicity
¹H Aromatic-H 7.0 - 7.4 Multiplet
¹H Methine-H (CH-Cl) 5.0 - 5.5 Doublet of Doublets (dd)
¹H Methylene-H (CH₂) 3.0 - 3.5 Two separate multiplets (diastereotopic)
¹³C Aromatic-C 125 - 145 Multiple signals
¹³C Methine-C (C-Cl) 60 - 70 Single signal

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Assignment

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a crystalline solid. This technique can provide precise data on bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation in the solid state.

For a chiral molecule like this compound, single-crystal X-ray diffraction of an enantiomerically pure sample allows for the determination of its absolute configuration (i.e., whether it is the R or S enantiomer). This is particularly important in fields like asymmetric synthesis where the stereochemical outcome of a reaction is critical. researchgate.net Although it is a powerful technique, specific crystallographic data for this compound were not found in the surveyed literature. Should such a study be performed, it would definitively confirm the molecular connectivity and reveal the preferred conformation of the diphenyl ethane (B1197151) backbone.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Information

Spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) provide valuable information about the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the various functional groups present in this compound. The spectrum would be characterized by absorptions corresponding to the stretching and bending vibrations of the bonds within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insight into the electronic transitions within the molecule. The chromophores in this compound are the two phenyl rings. Since these rings are separated by a saturated ethyl linkage, their electronic interaction is minimal. Consequently, the spectrum is expected to resemble that of a simple monosubstituted benzene (B151609), such as toluene (B28343) or ethylbenzene (B125841). It would likely display the characteristic weak, fine-structured absorption band between 240-270 nm, which arises from π-π* transitions within the benzene ring. 182.160.97

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H Stretch Aromatic
3000 - 2850 C-H Stretch Aliphatic
1600, 1495, 1450 C=C Stretch Aromatic Ring
770 - 690 C-H Out-of-Plane Bend Monosubstituted Phenyl

Future Perspectives and Research Challenges

Development of Greener and More Sustainable Synthetic Routes

The classical synthesis of (2-chloro-1-phenylethyl)benzene would likely involve a Friedel-Crafts alkylation of benzene (B151609) with a suitable chloro-substituted electrophile, a process often fraught with environmental and efficiency challenges. beilstein-journals.org Future research is geared towards developing more benign and sustainable alternatives.

One promising avenue is the replacement of traditional homogeneous Lewis acid catalysts, such as aluminum chloride (AlCl₃), which are used in stoichiometric amounts and generate significant waste. beilstein-journals.org The development of solid acid catalysts, including zeolites and clays (B1170129) like montmorillonite, offers a recyclable and more environmentally friendly option for Friedel-Crafts reactions. researchgate.netrsc.orgbenthamdirect.com These heterogeneous catalysts can be easily separated from the reaction mixture, minimizing waste and allowing for continuous flow processes. rsc.org

Another key area of development is the use of less toxic and more atom-economical reagents. Instead of alkyl halides, which produce corrosive hydrogen halide byproducts, alcohols can be used as alkylating agents. beilstein-journals.orgrsc.org The direct use of alcohols in Friedel-Crafts alkylations, catalyzed by heterogeneous acids, is a significant step towards greener synthesis. rsc.org

Furthermore, recent advancements in photocatalysis offer metal-free pathways for chlorination. Visible-light-mediated chlorination of alkylaromatic hydrocarbons using reagents like N,N-dichloroacetamide presents a sustainable alternative to traditional methods that often require harsh conditions or toxic chlorinating agents. mdpi.com Similarly, photocatalytic methods for the synthesis of chloroaromatics through halogen conversion reactions are being explored. google.com

Traditional Route Greener Alternative Key Advantages
Homogeneous Lewis acids (e.g., AlCl₃)Heterogeneous solid acids (e.g., zeolites, clays)Recyclability, reduced waste, suitable for flow chemistry
Alkyl halides as alkylating agentsAlcohols as alkylating agentsMore environmentally benign, avoids corrosive byproducts
Traditional chlorination methodsVisible-light photocatalysisMetal-free, mild reaction conditions, high selectivity

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The regioselectivity of the chlorination and the prevention of polyalkylation are significant challenges in the synthesis of this compound. Future research will focus on the design of novel catalytic systems that can precisely control the reaction outcome.

The development of shape-selective zeolites as catalysts for Friedel-Crafts alkylation can help control the position of substitution on the aromatic ring. researchgate.net The pore structure of these materials can be tailored to favor the formation of a specific isomer.

In the realm of chlorination, the use of iron-based catalysts in conjunction with mild chlorine sources like hydrochloric acid and an oxidant such as hydrogen peroxide is a promising and environmentally friendly approach. nih.gov Photocatalytic systems, perhaps employing organic dyes, can also offer high selectivity for benzylic C-H bond chlorination under mild conditions. acs.org Dual catalytic systems, combining a photocatalyst with a transition metal catalyst, have shown promise in the modular synthesis of functionalized alkyl chlorides from alkenes. chemrxiv.org

In-depth Mechanistic Understanding of Underexplored Reactions and Rearrangements

A significant hurdle in the Friedel-Crafts alkylation route to this compound is the potential for carbocation rearrangements. quora.comkhanacademy.orgyoutube.com The initially formed carbocation can rearrange to a more stable isomer, leading to a mixture of products. quora.com A thorough mechanistic understanding of these rearrangement pathways is crucial for designing reaction conditions that favor the desired product.

Future research will likely involve detailed kinetic and spectroscopic studies to elucidate the reaction mechanisms. For instance, the formation of intermediates like σ-complexes in electrophilic aromatic substitution can be investigated using advanced analytical techniques. diva-portal.org Understanding the factors that influence the stability of these intermediates can provide insights into controlling the reaction's regioselectivity. acs.orgnih.gov Studies on the shift and rearrangement of carbocations in similar alkylation reactions have shown that reaction temperature and the presence of certain functional groups can significantly influence the product distribution. researchgate.net

Leveraging Advanced Computational Chemistry for Predictive Synthesis and Reactivity Design

Computational chemistry is poised to play a pivotal role in overcoming the challenges associated with the synthesis of this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to model reaction pathways and predict the stability of intermediates and transition states. nih.govrsc.org

Specifically, computational models can be used to predict the site of electrophilic substitution in aromatic systems, aiding in the selection of appropriate catalysts and reaction conditions to achieve the desired regioselectivity. acs.orgnih.govacs.orgdiva-portal.org DFT studies can also provide insights into the mechanism of halogenation reactions, helping to design more efficient and selective chlorination processes. rsc.orgresearchgate.net By calculating the relative stabilities of potential carbocation intermediates, computational methods can help predict and potentially control rearrangement reactions. diva-portal.org

Computational Method Application in Synthesis of this compound
Density Functional Theory (DFT)Modeling reaction pathways, predicting stability of intermediates and transition states.
Quantum Chemical MethodsPredicting regioselectivity of electrophilic aromatic substitution.
Molecular Mechanics (MM)Studying the conformational preferences of the molecule and its interaction with catalysts.

Expanding Synthetic Applications to Emerging Fields and Advanced Molecular Architectures

While this compound itself may not have direct large-scale applications, its structure represents a valuable synthon for the construction of more complex molecules with potential applications in various fields.

The presence of a reactive chlorine atom allows for further functionalization, making it a useful building block in organic synthesis. For example, it could be used in the synthesis of functionalized polystyrene polymers, where the chloro-group can be substituted to introduce other functionalities. acs.orgacs.orgrsc.org The development of living polymerization techniques allows for the synthesis of well-defined polymers with specific end-groups, and chloro-substituted styrenic monomers could be incorporated into such systems. acs.org

In medicinal chemistry, the introduction of chlorine atoms into a molecule can significantly alter its biological activity. nih.govacs.org Chloro-substituted aromatic compounds are common motifs in pharmaceuticals. acs.org Therefore, this compound could serve as a precursor for the synthesis of novel drug candidates.

Furthermore, the 1,2-diphenylethane (B90400) scaffold is a core structure in various advanced molecular architectures. By functionalizing this scaffold with a chlorine atom, new avenues for the synthesis of novel materials with interesting photophysical or electronic properties could be explored.

Q & A

Q. What are the optimal synthetic routes for (2-chloro-1-phenylethyl)benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, reacting benzyl chloride derivatives with chlorinated precursors in the presence of a base (e.g., K₂CO₃) in dichloromethane at room temperature yields 62–75% product . Key factors include:
  • Solvent polarity : Aprotic solvents enhance nucleophilicity.
  • Temperature : Room temperature minimizes side reactions like elimination.
  • Catalyst : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency.

Q. Table 1: Reaction Conditions Comparison

PrecursorSolventBase/CatalystYield (%)Reference
2-Ethylbenzyl chlorideDichloromethaneK₂CO₃62
Allyl chlorideTHFAlCl₃75

Q. How is spectroscopic characterization (NMR, IR) performed for this compound?

  • Methodological Answer :
  • ¹H NMR : Peaks at δ 3.8–4.2 ppm (methylene protons adjacent to Cl), δ 7.2–7.5 ppm (aromatic protons) .
  • ³¹P NMR (if phosphorylated derivatives): δ 14.0 ppm for P=O groups .
  • IR : C-Cl stretch at ~550–650 cm⁻¹; aromatic C=C at ~1600 cm⁻¹ .
  • HRMS : Exact mass calculated as 363.0791 (C₁₈H₁₉NO₃PCl) with <2 ppm error .

Advanced Research Questions

Q. How can stereochemical outcomes in this compound derivatives be controlled during synthesis?

  • Methodological Answer : Chiral resolution or asymmetric catalysis is critical. For example:
  • Chiral auxiliaries : Use (S)-BINOL ligands to induce enantioselectivity in alkylation (e.g., [α]²⁰D = -15° observed) .
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., cis-isomers) .
  • Computational modeling : MOE software predicts steric hindrance effects on transition states .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., melting points, reactivity)?

  • Methodological Answer :
  • Reproducibility checks : Validate purity via HPLC (e.g., ≥98% purity thresholds) .
  • Contextual analysis : Compare solvent systems (e.g., mp variations due to polymorphs: 38–40°C in EtOH vs. 42°C in hexane) .
  • Meta-analysis : Cross-reference databases like PubChem and CAS Common Chemistry for consensus values .

Q. What computational tools are recommended for studying this compound's electronic properties?

  • Methodological Answer :
  • MOE (Molecular Operating Environment) : Simulate electrostatic potential maps to identify reactive sites .
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., 4.2 eV for chlorinated derivatives) .
  • PDB validation tools : Analyze crystallographic data for bond-length accuracy (e.g., C-Cl bond: 1.78 Å ±0.02) .

Q. What protocols ensure safe handling and biomarker detection in toxicological studies?

  • Methodological Answer :
  • Exposure monitoring : GC-MS detection in blood (LOD: 0.1 ppm) .
  • Safety protocols : Use fume hoods (Fp ≥89°C) and PPE to avoid inhalation (TLV: 5 ppm) .
  • Biomarker identification : Urinary metabolites (e.g., chlorophenylacetic acid) via LC-MS/MS .

Data Contradiction Analysis

Q. Why do reported yields vary across synthetic methods for similar precursors?

  • Methodological Answer :
  • Impurity profiles : Side products (e.g., elimination byproducts) reduce yields in non-polar solvents .
  • Catalyst deactivation : Moisture-sensitive catalysts (e.g., AlCl₃) degrade if not anhydrous .
  • Scale effects : Microscale reactions (~100 mg) show higher variability than bulk syntheses (>1 g) .

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